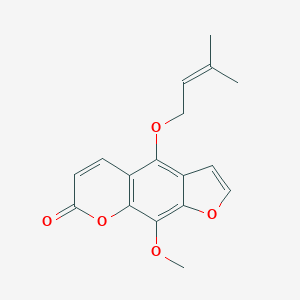

Cnidilin

Descripción general

Descripción

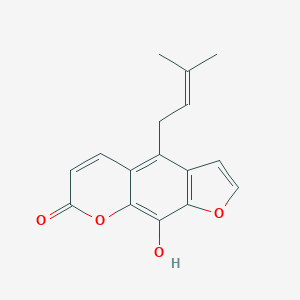

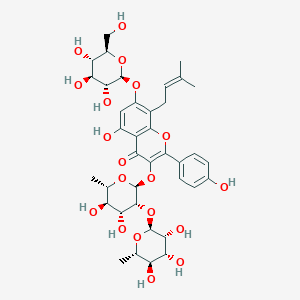

La Cnidilina es un compuesto de furocumarina de origen natural que se encuentra en las raíces de Angelica dahurica, una planta medicinal tradicional china. Este compuesto ha llamado la atención debido a sus posibles propiedades farmacológicas, que incluyen actividades antiinflamatorias, antioxidantes y anticancerígenas .

Mecanismo De Acción

La Cnidilina ejerce sus efectos principalmente a través de la inhibición de la óxido nítrico sintasa, lo que reduce la producción de óxido nítrico, un mediador clave en la inflamación. Además, su interacción con las enzimas del citocromo P450 sugiere un papel en la modulación de las vías metabólicas .

Análisis Bioquímico

Biochemical Properties

Cnidilin interacts with various enzymes, proteins, and other biomolecules. It has been found to show strong antiplatelet aggregation activity in vitro . The specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound are CYP1A2 and CYP3A4 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been reported to have high BBB permeability and pharmacokinetic potential for the treatment of central nervous system diseases . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique chemical structure allows it to interact with various biomolecules, influencing their function and activity.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It has been reported that this compound is stable for at least two years when stored at -20°C .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Oxidation is the main biotransformation route for this compound in human liver microsomes .

Transport and Distribution

Given its lipophilic nature and its ability to cross the blood-brain barrier , it can be inferred that it may interact with various transporters or binding proteins.

Subcellular Localization

Given its interactions with various cellular components and its ability to cross the blood-brain barrier , it is likely that it may be localized to specific compartments or organelles based on targeting signals or post-translational modifications.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La Cnidilina se puede sintetizar a través de varios métodos, incluida la extracción de la fracción soluble en cloroformo del extracto etanólico de Radix Angelica dahurica. El proceso de purificación implica cromatografía ODS en columna abierta, seguida de cromatografía líquida de alto rendimiento de fase inversa (RP-HPLC) utilizando metanol-agua como fase móvil .

Métodos de Producción Industrial: La producción industrial de Cnidilina generalmente implica la extracción a gran escala de las raíces de Angelica dahurica. El proceso incluye el secado de las raíces, seguido de la extracción con etanol y la posterior purificación mediante técnicas cromatográficas para aislar la Cnidilina y otros compuestos de cumarina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Cnidilina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La Cnidilina se metaboliza principalmente a través de la oxidación en microsomas hepáticos humanos.

Reducción y Sustitución: Estas reacciones se informan con menos frecuencia para la Cnidilina, pero pueden ocurrir en condiciones específicas.

Principales Productos Formados: Los principales metabolitos de la Cnidilina incluyen 3,8-metoxi-isoimperatorina y 5-hidroxil-8-metoxi-isoimperatorina .

Aplicaciones Científicas De Investigación

La Cnidilina tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

La Cnidilina es estructuralmente similar a otras furocumarinas como la imperatorina, la isoimperatorina y la bergapten. Es única en su alta permeabilidad a la barrera hematoencefálica y sus propiedades farmacocinéticas específicas . Estas características hacen que la Cnidilina sea particularmente prometedora para aplicaciones relacionadas con el sistema nervioso central.

Compuestos Similares:

- Imperatorina

- Isoimperatorina

- Bergapten

- Osthole

Las propiedades distintivas de la Cnidilina y sus diversas aplicaciones la convierten en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales.

Propiedades

IUPAC Name |

9-methoxy-4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-20-14-11-4-5-13(18)22-16(11)17(19-3)15-12(14)7-9-21-15/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDOCYLWULORAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-22-2 | |

| Record name | Cnidilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CNIDILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGS6U48RG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cnidilin?

A1: this compound has the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers often use techniques like 1H NMR, ESI-MS, and IR spectroscopy to identify and characterize this compound. [, , , , ]

Q3: What is known about the absorption and metabolism of this compound?

A3: Studies using a Caco-2 cell monolayer model suggest that this compound is well-absorbed. [] Research in rats has identified two main metabolites: 3″,8-methoxy-isoimperatorin (M1) and 5″-hydroxyl-8-methoxy-isoimperatorin (M2). [, ] Further investigation using LC-MS identified additional metabolites. []

Q4: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?

A4: In vitro studies using human liver microsomes indicate that CYP1A2 and CYP3A4 are major enzymes involved in this compound metabolism. []

Q5: Has the enzyme kinetics of this compound metabolism been studied?

A5: Yes, a study using rat liver microsomes determined the enzyme kinetic parameters (Vmax and Km) for the formation of its two main metabolites, M1 and M2. []

Q6: What is known about the excretion of this compound?

A6: In rats, this compound is excreted both in bile and stool. Biliary excretion appears to be complete within 24 hours, while fecal excretion continues for at least 48 hours. [] A more detailed study examining eight coumarins, including this compound, found excretion in both bile and urine after oral administration of Angelica Dahuricae extract. []

Q7: What biological activities has this compound demonstrated?

A7: Research suggests that this compound, along with other compounds extracted from Angelica dahurica, may have inhibitory effects on tyrosinase, an enzyme crucial for melanin production. []

Q8: What analytical methods are used to detect and quantify this compound?

A8: Several methods have been employed to analyze this compound, including:

- HPLC-DAD: This method allows for the simultaneous determination of this compound and other furocoumarins in plant materials like Radix Glehniae. [, ]

- HPLC-ESI-MS/MS: This highly sensitive technique has been used to quantify this compound and its metabolites in rat bile, stool, and plasma. [, ]

- LC-MS: This method has been utilized to tentatively identify new metabolites of this compound. []

Q9: What are the common extraction methods for this compound from plant sources?

A9: Several extraction methods have been reported, including:

- Reflux extraction with ethyl acetate: This method was found to be effective in extracting this compound and other coumarins from Angelica dahurica. []

- Microwave-assisted extraction (MAE) with deep eutectic solvents (DES): This green and efficient method has shown promising results in extracting this compound and other coumarins from Angelica dahurica. []

Q10: Does this compound interact with any drug-metabolizing enzymes?

A10: While specific studies on this compound's interaction with drug-metabolizing enzymes are limited, its metabolism by CYP1A2 and CYP3A4 suggests potential for interactions with drugs metabolized by these enzymes. [] Further research is needed to fully understand these potential interactions.

Q11: Are there any known drug transporter interactions with this compound?

A11: Currently, there is limited information available regarding this compound's interaction with drug transporters. More research is needed to explore this aspect.

Q12: What are the potential applications of this compound based on its observed activities?

A12: While research is ongoing, this compound's potential applications may include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)

![2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B149971.png)

![[(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate](/img/structure/B149985.png)